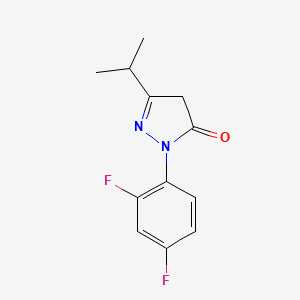
1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorphenyl)-3-Isopropyl-1H-Pyrazol-5(4H)-on ist eine chemische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese besondere Verbindung zeichnet sich durch das Vorhandensein von zwei Fluoratomen am Phenylring und einer Isopropylgruppe, die an den Pyrazolring gebunden ist, aus.
Vorbereitungsmethoden
Die Synthese von 1-(2,4-Difluorphenyl)-3-Isopropyl-1H-Pyrazol-5(4H)-on umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 2,4-Difluoranilin und Isopropylhydrazin.
Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 2,4-Difluoranilin mit Isopropylhydrazin unter sauren Bedingungen, um ein Zwischenprodukt, ein Hydrazon, zu bilden.
Cyclisierung: Das Hydrazon-Zwischenprodukt unterliegt einer Cyclisierung in Gegenwart eines geeigneten Cyclisierungsmittels, wie z. B. Essigsäureanhydrid, um den Pyrazolring zu bilden.
Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um reines 1-(2,4-Difluorphenyl)-3-Isopropyl-1H-Pyrazol-5(4H)-on zu erhalten.
Analyse Chemischer Reaktionen
1-(2,4-Difluorphenyl)-3-Isopropyl-1H-Pyrazol-5(4H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Pyrazoloxid zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate der Verbindung zu erhalten.
Substitution: Die Fluoratome am Phenylring können durch andere funktionelle Gruppen substituiert werden, indem nukleophile Substitutionsreaktionen durchgeführt werden. Übliche Reagenzien für diese Reaktionen sind Natriummethoxid oder Kalium-tert-butoxid.
Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen, wie z. B. Suzuki- oder Heck-Kupplungen, teilnehmen, um Biarylderivate zu bilden.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorphenyl)-3-Isopropyl-1H-Pyrazol-5(4H)-on hat in verschiedenen Bereichen der wissenschaftlichen Forschung Anwendungen gefunden:
Medizinische Chemie: Die Verbindung wird hinsichtlich ihres Potenzials als Pharmakophor bei der Entwicklung neuer Medikamente untersucht. Sie hat sich als vielversprechend als entzündungshemmendes und schmerzlinderndes Mittel erwiesen.
Materialwissenschaften: Die Verbindung wird aufgrund ihrer einzigartigen Struktureigenschaften zur Synthese von fortschrittlichen Materialien, einschließlich Polymeren und Flüssigkristallen, verwendet.
Biologische Studien: Forscher untersuchen die Wechselwirkungen der Verbindung mit biologischen Zielmolekülen, wie z. B. Enzymen und Rezeptoren, um ihren Wirkmechanismus und mögliche therapeutische Anwendungen zu verstehen.
Industrielle Anwendungen: Die Verbindung wird als Zwischenprodukt bei der Synthese von Agrochemikalien und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(2,4-Difluorphenyl)-3-Isopropyl-1H-Pyrazol-5(4H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. So kann sie beispielsweise die Aktivität von Cyclooxygenase-Enzymen hemmen, was zu einer verringerten Produktion von proinflammatorischen Mediatoren führt. Das Vorhandensein von Fluoratomen verstärkt die Bindungsaffinität und Selektivität der Verbindung für ihre Zielstrukturen.
Wirkmechanismus
The mechanism of action of 1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Difluorphenyl)-3-Isopropyl-1H-Pyrazol-5(4H)-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(2,4-Difluorphenyl)-3-Methyl-1H-Pyrazol-5(4H)-on: Diese Verbindung besitzt eine Methylgruppe anstelle einer Isopropylgruppe. Die Isopropylgruppe in der ursprünglichen Verbindung sorgt für sterische Hinderung, die sich auf ihre Reaktivität und Bindungseigenschaften auswirkt.
1-(2,4-Difluorphenyl)-3-Ethyl-1H-Pyrazol-5(4H)-on: Die Ethylgruppe in dieser Verbindung führt zu anderen sterischen und elektronischen Effekten im Vergleich zur Isopropylgruppe, was ihr chemisches Verhalten beeinflusst.
1-(2,4-Difluorphenyl)-3-Phenyl-1H-Pyrazol-5(4H)-on: Das Vorhandensein einer Phenylgruppe führt zu aromatischen Wechselwirkungen, die sich auf die Stabilität und Reaktivität der Verbindung auswirken können.
Eigenschaften
Molekularformel |
C12H12F2N2O |
|---|---|
Molekulargewicht |
238.23 g/mol |
IUPAC-Name |
2-(2,4-difluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H12F2N2O/c1-7(2)10-6-12(17)16(15-10)11-4-3-8(13)5-9(11)14/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
PFABASIZLHFENT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=O)C1)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


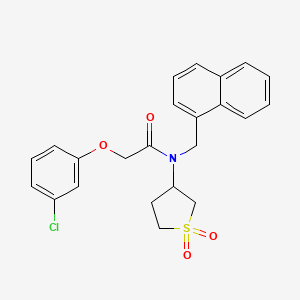
![3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)
![1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12116781.png)
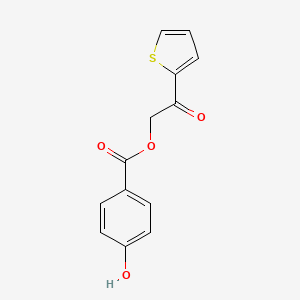
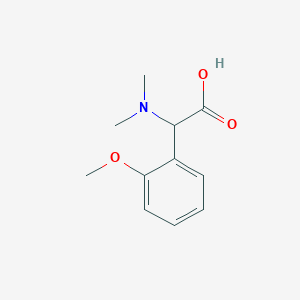

![2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)


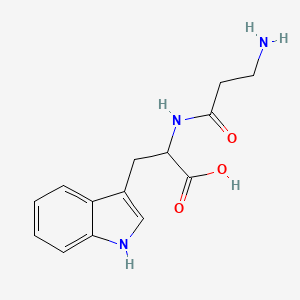
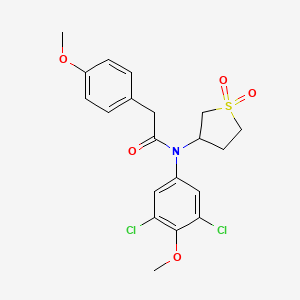
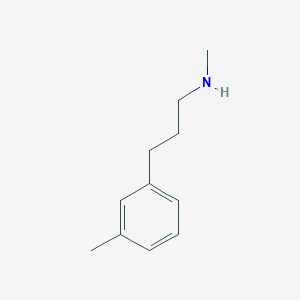
amine](/img/structure/B12116846.png)
